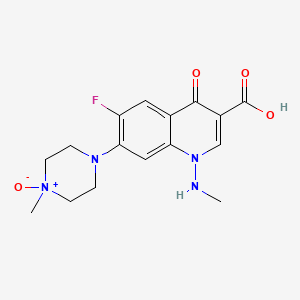
Amifloxacin N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amifloxacin N-oxide is a metabolite of Amifloxacin, an antibacterial.
Applications De Recherche Scientifique
Antimicrobial Activity
Amifloxacin N-oxide has been evaluated for its antimicrobial properties against a range of pathogens. In vitro studies have shown that while Amifloxacin is effective against many Gram-negative and Gram-positive bacteria, its N-oxide derivative exhibits reduced antimicrobial activity.
Comparative Antimicrobial Efficacy
A study assessed the minimum inhibitory concentrations (MICs) of Amifloxacin and its metabolites against 500 clinical isolates. The results indicated that:
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| Amifloxacin | Variable | Effective against most strains |
| N-desmethyl amifloxacin | Variable | Comparable to Amifloxacin |
| This compound | Higher MIC | Least active among metabolites |
The findings revealed that this compound had the highest MIC values, indicating lower effectiveness compared to its parent compound and other metabolites .
Environmental Applications
This compound is also relevant in environmental science, particularly concerning its degradation and persistence in aquatic systems. Research has highlighted the role of manganese oxides in the abiotic degradation of fluoroquinolones, including this compound.
Environmental Stability and Degradation
A study on the environmental impact of fluoroquinolones reported:
| Parameter | Observation |
|---|---|
| Degradation Rate | Influenced by presence of manganese oxides |
| Toxicity of Degradation Products | Initially increased, then decreased |
This suggests that while this compound may persist in the environment, its degradation products can vary in toxicity, necessitating further investigation into their ecological impacts .
Clinical Case Study
In a clinical setting, the efficacy of Amifloxacin and its metabolites was analyzed in patients with resistant infections. The study found that while Amifloxacin was effective, the use of its N-oxide form did not yield significant therapeutic benefits compared to other available antibiotics.
Environmental Monitoring
Another case study focused on detecting fluoroquinolone residues, including this compound, in water bodies. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) were employed to monitor contamination levels, revealing:
| Sample Type | Detection Limit (µg/L) | Concentration Detected (µg/L) |
|---|---|---|
| River Water | 0.5 | 0.2 |
| Wastewater Treatment Effluent | 1.0 | 0.8 |
These findings underscore the importance of monitoring antibiotic residues in environmental matrices to assess potential risks to aquatic ecosystems .
Propriétés
Numéro CAS |
88569-53-3 |
|---|---|
Formule moléculaire |
C16H19FN4O4 |
Poids moléculaire |
350.34 g/mol |
Nom IUPAC |
6-fluoro-1-(methylamino)-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H19FN4O4/c1-18-20-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)20)19-3-5-21(2,25)6-4-19/h7-9,18H,3-6H2,1-2H3,(H,23,24) |
Clé InChI |
KOHWXWKRVBJAQK-UHFFFAOYSA-N |
SMILES |
CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CC[N+](CC3)(C)[O-])F)C(=O)O |
SMILES canonique |
CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CC[N+](CC3)(C)[O-])F)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Amifloxacin N-oxide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















